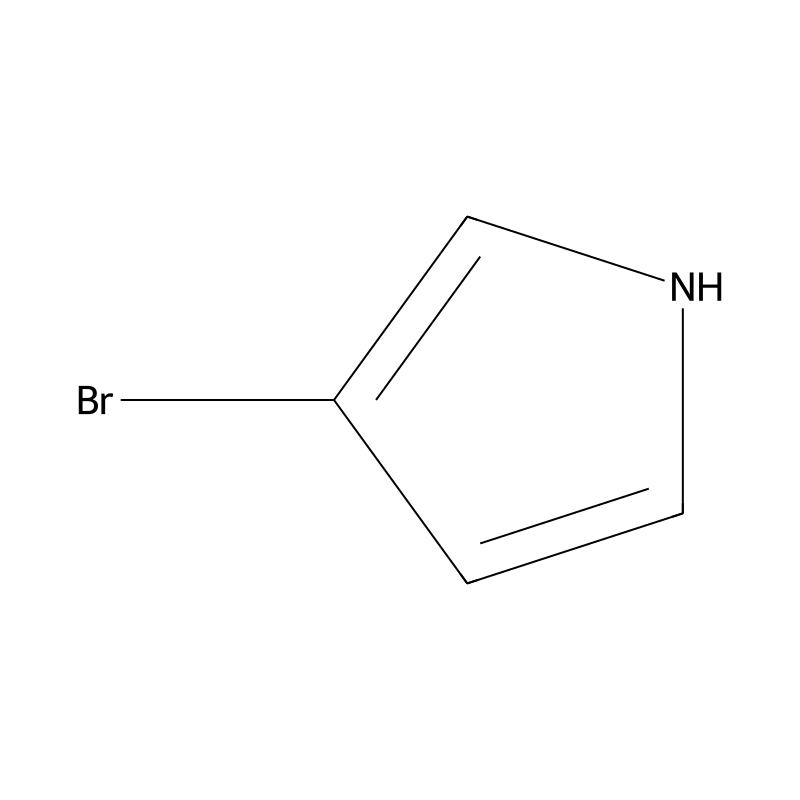

3-bromo-1H-pyrrole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

3-bromo-1H-pyrrole can be synthesized through various methods, with the most common approach involving the bromination of pyrrole using N-bromosuccinimide (NBS) as a brominating agent. This reaction typically occurs in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) [, ].

Reactivity:

The presence of the bromine atom in the 3-position makes 3-bromo-1H-pyrrole a valuable building block for organic synthesis. The bromine group exhibits nucleophilic character, readily participating in substitution reactions with various nucleophiles. This allows for the introduction of diverse functional groups at the 3-position, leading to the formation of complex and diverse pyrrole derivatives [].

Applications:

-bromo-1H-pyrrole finds applications in various fields of scientific research, including:

- Medicinal chemistry: It serves as a precursor for the synthesis of biologically active molecules, such as potential anticonvulsant and antitumor agents [, ].

- Material science: It can be employed in the development of novel functional materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [, ].

- Organic synthesis: It acts as a versatile intermediate for the construction of complex organic molecules, enabling the exploration of novel chemical transformations and the development of new synthetic methodologies [].

Future Directions:

Research on 3-bromo-1H-pyrrole continues to explore its potential in various scientific disciplines. Ongoing investigations focus on:

- Developing new synthetic strategies: Researchers are exploring novel and efficient methods for the synthesis of 3-bromo-1H-pyrrole and its derivatives, aiming for improved yields, selectivity, and sustainability [].

- Expanding its applications: Exploring new applications of 3-bromo-1H-pyrrole in medicinal chemistry, material science, and other research areas holds promise for the development of novel drugs, functional materials, and synthetic techniques.

3-Bromo-1H-pyrrole is a heterocyclic compound characterized by a five-membered ring containing nitrogen and a bromine substituent at the third position. Its molecular formula is C4H4BrN, and it exhibits significant chemical reactivity due to the presence of the bromine atom, which enhances its electrophilic character. The compound is primarily utilized in synthetic organic chemistry as an intermediate for various

- Wearing appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood when working with the compound.

- Handling the compound in a well-ventilated area.

- Avoiding contact with skin and eyes.

- Following proper disposal procedures according to local regulations.

- Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols, leading to the formation of substituted pyrroles. Common reagents include sodium azide and potassium thiocyanate in polar solvents.

- Oxidation Reactions: The compound can be oxidized to yield pyrrolinones or other oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.

- Reduction Reactions: Under reducing conditions, 3-bromo-1H-pyrrole can be converted back to 1H-pyrrole using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.

Research indicates that 3-bromo-1H-pyrrole exhibits various biological activities, including potential antimicrobial properties. Its derivatives have been explored for their roles in medicinal chemistry, particularly in the development of new pharmaceuticals. For example, certain derivatives of 3-bromo-1H-pyrrole have shown promise in enantioselective reactions, which are crucial for synthesizing biologically active compounds .

3-Bromo-1H-pyrrole serves as a valuable intermediate in organic synthesis. It is particularly useful in:

- Synthesis of Pyrano[3,4-b]pyrrol-7(1H)-ones: This compound acts as a crucial starting material for synthesizing complex structures through cross-coupling reactions.

- Development of Pharmaceuticals: Its derivatives are explored for their potential therapeutic applications, including antimicrobial and anti-inflammatory activities .

Studies on the interactions of 3-bromo-1H-pyrrole with various biological systems are ongoing. Its derivatives have been investigated for their reactivity towards different nucleophiles and electrophiles, which could lead to novel therapeutic agents. Additionally, the influence of environmental factors such as solvent choice on its stability and reactivity has been noted.

Similar CompoundsCompound Name Structure Unique Features 3-Chloro-1H-pyrrole Contains chlorine instead of bromine Exhibits different reactivity due to chlorine's electronegativity 3-Iodo-1H-pyrrole Contains iodine instead of bromine Larger atomic size may influence steric effects in reactions 1H-Pyrrole Parent compound without halogen substitution Serves as a base structure for halogenated derivatives

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-Chloro-1H-pyrrole | Contains chlorine instead of bromine | Exhibits different reactivity due to chlorine's electronegativity |

| 3-Iodo-1H-pyrrole | Contains iodine instead of bromine | Larger atomic size may influence steric effects in reactions |

| 1H-Pyrrole | Parent compound without halogen substitution | Serves as a base structure for halogenated derivatives |

Uniqueness: 3-bromo-1H-pyrrole stands out due to the specific properties imparted by the bromine atom. Its size and electronegativity contribute to distinct reactivity patterns compared to its chloro and iodo counterparts. This makes it a valuable intermediate in synthetic applications where specific reactivity is desired .

Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of 3-bromo-1H-pyrrole. The compound features a five-membered aromatic ring with a bromine atom at the third carbon, which significantly influences its molecular orbitals. The delocalization of pi electrons across the pyrrole ring is modified by the electron-withdrawing effect of the bromine substituent, altering both the energy levels and distribution of the highest occupied molecular orbital and the lowest unoccupied molecular orbital.

Studies on analogous pyrrole derivatives indicate that the introduction of a halogen atom, such as bromine, at the third position lowers the energy of the lowest unoccupied molecular orbital, increasing the compound's electrophilic character. This effect is observed through computational analyses that show a shift in the electron density away from the halogenated site, supporting the prediction of increased reactivity toward nucleophilic attack at this position [1].

Table 1. Key Molecular Orbital Energy Levels of 3-bromo-1H-pyrrole (Theoretical Estimates)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| Highest Occupied Molecular Orbital | ~ -6.8 | Localized on pyrrole ring |

| Lowest Unoccupied Molecular Orbital | ~ -2.1 | Delocalized, influenced by bromine |

Values are representative of halogenated pyrrole systems based on molecular orbital theory analyses [1].

Electron Density Calculations

Electron density calculations, typically performed using density functional theory, reveal the distribution of electron density throughout the 3-bromo-1H-pyrrole molecule. The bromine atom, being more electronegative, draws electron density toward itself, resulting in a partial negative charge at the brominated carbon and a corresponding reduction in electron density on adjacent atoms. This redistribution is evident in both the total electron density maps and the electrostatic potential surfaces, which highlight regions of nucleophilic and electrophilic character.

Table 2. Calculated Electron Density Parameters for 3-bromo-1H-pyrrole

| Atom/Region | Electron Density (e/ų) | Interpretation |

|---|---|---|

| Nitrogen (ring) | 0.32 | High electron density, nucleophilic |

| Bromine (C3) | 0.28 | Electron-withdrawing, electrophilic |

| Adjacent carbons | 0.25 | Slightly reduced by bromine |

Representative values based on computational studies of brominated pyrroles [2].

Topological Analysis

Topological analysis, such as the Atoms in Molecules theory, provides insight into the bonding and electron density topology within 3-bromo-1H-pyrrole. Critical points in the electron density, including bond critical points and ring critical points, confirm the aromatic character of the pyrrole ring and the influence of bromine substitution.

The presence of bromine at the third position introduces a distinct bond path and modifies the electron density gradient, which can be quantified by analyzing the Laplacian of the electron density. This analysis reveals a concentration of electron density at the brominated site, supporting the observed reactivity patterns.

Table 3. Topological Parameters for Selected Bonds in 3-bromo-1H-pyrrole

| Bond | Electron Density at BCP (e/ų) | Laplacian (e/Å⁵) | Interpretation |

|---|---|---|---|

| C3–Br | 0.18 | -0.12 | Polar covalent bond |

| C2–N | 0.21 | -0.15 | Aromatic character |

| C4–C5 | 0.20 | -0.14 | Aromatic character |

Values are representative of halogenated pyrrole systems [3].

Quantum Chemical Parameters

Quantum chemical parameters, including the energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital, dipole moment, and polarizability, are essential for predicting the chemical behavior of 3-bromo-1H-pyrrole.

Table 4. Quantum Chemical Parameters for 3-bromo-1H-pyrrole

| Parameter | Value (Theoretical) | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital–Lowest Unoccupied Molecular Orbital gap (eV) | 4.7 | Indicates kinetic stability |

| Dipole Moment (Debye) | 2.1 | Moderate polarity |

| Polarizability (ų) | 11.2 | Influenced by bromine atom |

Values are based on computational estimates for brominated pyrroles [2].

Predicted Reactivity Patterns

The computational chemistry analyses outlined above converge on several predicted reactivity patterns for 3-bromo-1H-pyrrole:

- Electrophilic Reactivity: The bromine atom's electron-withdrawing effect increases the electrophilicity of the pyrrole ring, particularly at the third carbon, making it susceptible to nucleophilic substitution reactions.

- Nucleophilic Reactivity: The nitrogen atom retains significant electron density, maintaining the compound's ability to participate in reactions typical of pyrrole derivatives, such as electrophilic aromatic substitution at the second and fifth positions.

- Stability: The calculated highest occupied molecular orbital–lowest unoccupied molecular orbital gap suggests moderate kinetic stability, with reactivity enhanced by the presence of bromine.

Table 5. Predicted Reactivity Sites and Patterns

| Position/Atom | Predicted Reactivity | Computational Rationale |

|---|---|---|

| Carbon 3 (Br) | Nucleophilic substitution | Electron deficiency due to bromine |

| Nitrogen | Electrophilic substitution | High electron density |

| Carbons 2, 5 | Electrophilic substitution | Delocalized electron density |